molecular formula C14H20N2O B267840 1-[3-(Benzylamino)propyl]pyrrolidin-2-one

1-[3-(Benzylamino)propyl]pyrrolidin-2-one

Cat. No. B267840
M. Wt: 232.32 g/mol
InChI Key: YXDSSSNXJXOODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Benzylamino)propyl]pyrrolidin-2-one, also known as BPPO, is a synthetic compound that belongs to the class of pyrrolidinones. BPPO has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research.

Mechanism of Action

1-[3-(Benzylamino)propyl]pyrrolidin-2-one acts as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of the endocannabinoid anandamide. By inhibiting FAAH, 1-[3-(Benzylamino)propyl]pyrrolidin-2-one increases the levels of anandamide in the brain, which has been shown to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
1-[3-(Benzylamino)propyl]pyrrolidin-2-one has been shown to have anxiolytic and antidepressant effects in animal models. In addition, 1-[3-(Benzylamino)propyl]pyrrolidin-2-one has been shown to enhance the extinction of fear memories, which may have implications for the treatment of anxiety disorders. 1-[3-(Benzylamino)propyl]pyrrolidin-2-one has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[3-(Benzylamino)propyl]pyrrolidin-2-one is its selectivity for FAAH, which makes it a useful tool for studying the endocannabinoid system. However, 1-[3-(Benzylamino)propyl]pyrrolidin-2-one has a relatively short half-life and may require frequent dosing in animal studies. In addition, 1-[3-(Benzylamino)propyl]pyrrolidin-2-one has limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1-[3-(Benzylamino)propyl]pyrrolidin-2-one. One area of interest is the development of more potent and selective FAAH inhibitors based on the structure of 1-[3-(Benzylamino)propyl]pyrrolidin-2-one. Another area of interest is the investigation of the effects of 1-[3-(Benzylamino)propyl]pyrrolidin-2-one on other neurotransmitter systems, such as the serotonergic and dopaminergic systems. Finally, the potential therapeutic applications of 1-[3-(Benzylamino)propyl]pyrrolidin-2-one in the treatment of anxiety, depression, and other disorders should be further investigated.

Synthesis Methods

1-[3-(Benzylamino)propyl]pyrrolidin-2-one can be synthesized using a multi-step process that involves the reaction of 3-(Benzylamino)propanol with succinic anhydride. The reaction mixture is then subjected to acid hydrolysis, followed by column chromatography to obtain pure 1-[3-(Benzylamino)propyl]pyrrolidin-2-one. The yield of the synthesis process is typically around 50%.

Scientific Research Applications

1-[3-(Benzylamino)propyl]pyrrolidin-2-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 1-[3-(Benzylamino)propyl]pyrrolidin-2-one has been investigated as a potential drug candidate for the treatment of anxiety and depression. In neuroscience research, 1-[3-(Benzylamino)propyl]pyrrolidin-2-one has been used as a tool to study the role of the endocannabinoid system in the regulation of mood and behavior. 1-[3-(Benzylamino)propyl]pyrrolidin-2-one has also been studied for its potential applications in drug discovery and development.

properties

Product Name

1-[3-(Benzylamino)propyl]pyrrolidin-2-one

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

1-[3-(benzylamino)propyl]pyrrolidin-2-one

InChI

InChI=1S/C14H20N2O/c17-14-8-4-10-16(14)11-5-9-15-12-13-6-2-1-3-7-13/h1-3,6-7,15H,4-5,8-12H2

InChI Key

YXDSSSNXJXOODK-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)CCCNCC2=CC=CC=C2

Canonical SMILES

C1CC(=O)N(C1)CCCNCC2=CC=CC=C2

Origin of Product

United States

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